Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate
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Overview
Description
2-((4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization of the quinoline: Introduction of the hydroxyl and oxo groups can be done through selective oxidation and substitution reactions.
Coupling with benzoic acid derivative: The quinoline derivative is then coupled with a benzoic acid derivative using peptide coupling reagents like EDCI or DCC in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction of the oxo group can yield hydroxyquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors in the body, affecting cellular processes. For example, they might inhibit DNA synthesis in bacteria or interfere with viral replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Hydroxyquinoline: A derivative with antimicrobial activity.
Quinolinecarboxylic acid: Another derivative with potential biological activities.
Uniqueness
2-((4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-3-12-23-16-11-7-5-9-14(16)18(24)17(20(23)26)19(25)22-15-10-6-4-8-13(15)21(27)28-2/h4-11,24H,3,12H2,1-2H3,(H,22,25) |
InChI Key |
GFTZYUVPBWKXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)O |
Origin of Product |
United States |
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